molecular formula Cl2O2 B1216961 Dichlorine dioxide CAS No. 12292-23-8

Dichlorine dioxide

Cat. No.: B1216961
CAS No.: 12292-23-8
M. Wt: 102.9 g/mol
InChI Key: MAYPHUUCLRDEAZ-UHFFFAOYSA-N
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Description

Dichlorine dioxide, often referred to as chlorine peroxide, is a chemical compound with the formula Cl₂O₂ and CAS Number 12292-23-8 . It is classified as a specialty chemical with a molecular weight of 102.91 g/mol . This compound is offered for research and development purposes within laboratory settings. As a potent oxidizing agent, it is of significant interest in studies exploring reaction mechanisms, oxidation processes, and the synthesis of novel materials. Researchers investigating the properties and behavior of inorganic oxides may find this compound a valuable reagent. Its decomposition pathways and stability are also subjects of scientific inquiry. It is critical to note that this product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets and handling protocols must be consulted and adhered to by qualified personnel.

Properties

CAS No.

12292-23-8

Molecular Formula

Cl2O2

Molecular Weight

102.9 g/mol

IUPAC Name

chlorooxy hypochlorite

InChI

InChI=1S/Cl2O2/c1-3-4-2

InChI Key

MAYPHUUCLRDEAZ-UHFFFAOYSA-N

SMILES

O(OCl)Cl

Canonical SMILES

O(OCl)Cl

Origin of Product

United States

Scientific Research Applications

Water Treatment

Chlorine Dioxide in Water Disinfection

Chlorine dioxide is widely recognized for its effectiveness as a disinfectant in water treatment processes. It is utilized both as a primary and secondary disinfectant due to its ability to eliminate pathogens without forming harmful by-products like trihalomethanes (THMs) and haloacetic acids (HAAs), which are common with chlorine use.

  • Dosage Requirements : Typical dosages for effective disinfection include:
    • Bacteria Inactivation: 1 to 5 mg/L (5 minutes contact time)
    • Giardia: 1.5 to 2.0 ppm (60 minutes contact time)
    • Cryptosporidium: Approximately 8-16 times the dosage for Giardia .
Pathogen Dosage (mg/L) Contact Time
Bacteria1 - 55 minutes
Giardia1.5 - 2.060 minutes
Cryptosporidium12 - 32Varies

Industrial Applications

Cooling Towers

Chlorine dioxide is extensively used in industrial settings, particularly in cooling towers, where it serves to control biofilm formation and eliminate harmful bacteria such as Legionella. The application leads to improved efficiency and reduced corrosion of equipment.

  • Benefits :
    • Effective removal of biofilm
    • Prevention of Legionella growth
    • Enhanced pumping efficiency .

Oral Hygiene

Mouthwash Formulations

Recent studies have highlighted the effectiveness of chlorine dioxide in oral hygiene products, particularly mouthwashes. Research indicates that chlorine dioxide significantly reduces halitosis (bad breath) with minimal side effects compared to traditional mouthwashes.

  • Clinical Findings : A meta-analysis involving randomized controlled trials showed significant improvements in halitosis parameters among users of chlorine dioxide mouthwash compared to placebo groups .

Food Industry

Sanitization of Food Products

Chlorine dioxide is employed in the food industry for sanitizing fruits and vegetables, as well as disinfecting poultry during processing. It effectively eradicates molds and pathogens without leaving harmful residues.

  • Application Methods :
    • Fumigation for fruits like blueberries and raspberries.
    • Immersion or spraying methods for poultry post-slaughter .

Case Studies

Bottling Plant Application

A notable case study involved the use of chlorine dioxide in a bottling plant's neck rinse system. The implementation of an Activ-Ox system demonstrated a dramatic reduction in bacterial levels, leading to enhanced health and safety compliance and long-term cost savings .

Aspect Before Implementation After Implementation
Bacterial LevelsHighDramatically Reduced
Health & Safety ComplianceCompromisedMaintained
Production CostsHigherReduced

Chemical Reactions Analysis

Production and Formation

Dichlorine dioxide forms via the dimerization of chlorine monoxide radicals (ClO·) in the presence of a third-body molecule (M):
2ClO +MClOOCl+M2\text{ClO }+\text{M}\rightarrow \text{ClOOCl}+\text{M}
This reaction is prominent in the stratosphere, where ClO· radicals are generated through ozone (O₃) destruction by chlorine atoms . Industrial synthesis methods include:

  • UV photolysis of Cl₂ and O₃ mixtures .

  • Microwave discharge to generate Cl atoms for reaction with O₃ .

Decomposition Reactions

ClOOCl undergoes photolytic and thermal decomposition:

Photolysis

Under UV irradiation (λ = 245 nm):
ClOOCl+hνCl+ClO2\text{ClOOCl}+h\nu \rightarrow \text{Cl}+\text{ClO}_2
ClO2+MCl+O2+M\text{ClO}_2+\text{M}\rightarrow \text{Cl}+\text{O}_2+\text{M}
This process is central to catalytic ozone destruction cycles .

Thermal Stability

ClOOCl decomposes explosively at temperatures >130°C or concentrations >10% .

Oxidation Reactions

ClOOCl and its decomposition products (ClO₂) exhibit selective oxidation behavior:

Reaction with Organic Compounds

Compound ClassReaction PathwayRate Constant (M⁻¹s⁻¹)Products
ThiolsDisulfide → Thiosulfonate → Sulfonic acid>10⁸ (thiols) Hexyl disulfide, sulfonates
Tertiary aminesElectron transfer10¹–10⁶ Aldehydes, carboxylic acids
PhenolsOxidation via quinone intermediates10³–10⁹ Quinones, chlorinated phenols

Inorganic Reactivity

ClO₂ (derived from ClOOCl) rapidly oxidizes:

  • I⁻ , CN⁻ , NO₂⁻ (k = 10²–10⁶ M⁻¹s⁻¹)

  • Fe(II) and Mn(II) (k ≈ 10⁵ M⁻¹s⁻¹)

Ozone Depletion Mechanism

ClOOCl participates in catalytic ozone destruction:
Cl+O3ClO+O2\text{Cl}+\text{O}_3\rightarrow \text{ClO}+\text{O}_2
ClO+ClO+MClOOCl+M\text{ClO}+\text{ClO}+\text{M}\rightarrow \text{ClOOCl}+\text{M}
ClOOCl+hν2Cl+2O2\text{ClOOCl}+h\nu \rightarrow 2\text{Cl}+2\text{O}_2
This cycle regenerates Cl atoms, enabling sustained O₃ depletion .

Byproduct Formation

ClO₂ reactions produce chlorite (ClO₂⁻) and minimal trihalomethanes (THMs), unlike chlorine . For example:

  • THM yields: <7% of chlorine-equivalent doses .

Molecular Geometry

ParameterValue
Cl–O bond length1.704 Å
O–O bond length1.426 Å
Cl–O–O bond angle110.1°
Dihedral angle (Cl–O–O)81°

Reaction Kinetics

  • Apparent second-order rate constants for ClO₂ vary by 14 orders of magnitude (10⁻¹–10¹³ M⁻¹s⁻¹), depending on substrate electron density .

  • Half-lives of micropollutants during ClO₂ treatment range from seconds (anilines) to hours (aliphatic amines) .

Comparison with Similar Compounds

Comparison with Similar Chlorine Oxides

Chlorine oxides vary significantly in stability, oxidation states, and applications. Below is a detailed comparison of Cl₂O₂ with key analogs:

Dichlorine Monoxide (Cl₂O)

  • Formula : Cl₂O
  • Oxidation State of Cl : +1
  • Physical Properties : Yellow-brown gas, melting point −116°C, decomposes explosively above 100°C .
  • Stability : Moderately unstable; reacts violently with organic compounds.
  • Applications : Industrial synthesis of hypochlorite salts .
  • Key Difference: Cl₂O lacks the peroxide bond (O-O) present in Cl₂O₂, leading to distinct reactivity.

Chlorine Dioxide (ClO₂)

  • Formula : ClO₂
  • Oxidation State of Cl : +4
  • Physical Properties : Orange-yellow gas, melting point −59°C, highly soluble in water (10× more than chlorine) .
  • Stability : Unstable under light but widely used due to controlled reactivity.
  • Applications : Potent disinfectant in water treatment and food industries .
  • Key Difference : ClO₂ is a stable free radical with a linear structure (O-Cl-O), whereas Cl₂O₂ is a dimeric peroxide intermediate . ClO₂’s higher oxidation state (+4 vs. +1 in Cl₂O₂) enhances its oxidative capacity .

Dichlorine Heptoxide (Cl₂O₇)

  • Formula : Cl₂O₇
  • Oxidation State of Cl : +7
  • Physical Properties : Colorless oily liquid, melting point −90°C, hydrolyzes to perchloric acid .
  • Stability : Relatively stable but decomposes upon heating.
  • Applications : Strong oxidizing agent in organic synthesis .
  • Key Difference : Cl₂O₇ contains chlorine in its highest oxidation state (+7), enabling extreme oxidative power absent in Cl₂O₂ .

Comparative Data Table

Property Cl₂O₂ (Dichlorine Dioxide) Cl₂O (Dichlorine Monoxide) ClO₂ (Chlorine Dioxide) Cl₂O₇ (Dichlorine Heptoxide)
Molecular Formula Cl₂O₂ Cl₂O ClO₂ Cl₂O₇
Molecular Weight 102.9 g/mol 86.91 g/mol 67.45 g/mol 182.90 g/mol
Oxidation State (Cl) +1 (peroxide structure) +1 +4 +7
Physical State Gas/Unstable intermediate Gas Gas Liquid
Stability Highly unstable; transient Decomposes explosively Light-sensitive Decomposes slowly at 25°C
Key Applications Intermediate in ClO₂ synthesis Hypochlorite production Water disinfection Organic oxidation reactions
Thermodynamic ΔH°f Not reported 80.3 kJ/mol (gas) 102.5 kJ/mol (gas) 272.0 kJ/mol (liquid)

Research Findings and Implications

  • Reactivity : Cl₂O₂’s peroxide structure (Cl-O-O-Cl) makes it highly reactive, participating in rapid disproportionation reactions to yield ClO₂ . In contrast, ClO₂’s radical nature allows selective oxidation without forming harmful byproducts like trihalomethanes (THMs) .
  • Environmental Impact : While ClO₂ is favored for its low reactivity with ammonia , Cl₂O₂’s instability limits its environmental persistence. Cl₂O₇, however, poses risks due to its hydrolysis to perchloric acid, a potent environmental oxidant .
  • Industrial Relevance: Cl₂O₂’s role as a transient species underscores its importance in ClO₂ generation, a critical process in sustainable disinfection technologies .

Preparation Methods

Reaction Mechanism and Components

The solid-state reaction method involves combining a hypochlorite salt (e.g., sodium hypochlorite, NaOCl) with trichloroisocyanuric acid (TCCA) in an aqueous medium. Both reactants are introduced in solid form, ensuring controlled reactivity and reduced byproduct formation. Sodium hypochlorite is preferred due to its stability and commercial availability, typically constituting 40–60% by weight of the reactant mixture. TCCA, a chlorinating agent, reacts with hypochlorite ions to generate ClO₂ through a series of redox reactions.

The reaction proceeds as follows:

3NaOCl+C3N3O3Cl33ClO2+byproducts3\text{NaOCl} + \text{C}3\text{N}3\text{O}3\text{Cl}3 \rightarrow 3\text{ClO}_2 + \text{byproducts}

Mixing the reactants with a gaseous carrier (e.g., compressed air) enhances ClO₂ liberation, achieving conversion rates exceeding 90% under optimal conditions.

Process Optimization

Key parameters include:

  • Reaction Time : 3–10 minutes at room temperature.

  • Gaseous Carrier Flow Rate : 5–10 L/min to maximize gas-liquid interfacial area.

  • Additives : Organic acids like citric acid (20–30% by weight) improve yield by stabilizing intermediates.

Table 1: Performance Metrics of Solid-State Method

ParameterValue
Hypochlorite Concentration40–60% by weight
TCCA Concentration20–30% by weight
Average Conversion Rate85–95%
Byproduct Formation<5% (primarily chlorite ions)

This method is favored in small-scale applications due to its simplicity and minimal equipment requirements.

Acid-Chlorate Process with Catalysts

Industrial-Scale Synthesis

The acid-chlorate method employs sodium chlorate (NaClO₃), sodium chloride (NaCl), and sulfuric acid (H₂SO₄) under catalytic conditions. Silver ions (Ag⁺) are the most effective catalysts, operating at concentrations of 0.0001–1.5 g/L. The reaction occurs in a generator-evaporator-crystallizer system maintained at 70–80°C and 100–300 mmHg pressure:

NaClO3+NaCl+H2SO4Ag+ClO2+Na2SO4+H2O\text{NaClO}3 + \text{NaCl} + \text{H}2\text{SO}4 \xrightarrow{\text{Ag}^+} \text{ClO}2 + \text{Na}2\text{SO}4 + \text{H}_2\text{O}

Catalytic Efficiency and Byproducts

Manganese (Mn²⁺) and vanadium pentoxide (V₂O₅) catalysts offer moderate efficiency but are less cost-effective. Side reactions produce chlorine gas (Cl₂), necessitating absorption systems to isolate ClO₂.

Table 2: Acid-Chlorate Process Conditions

ParameterValue
Temperature70–80°C
Pressure100–300 mmHg
Acid Normality4–5 N
Chlorate Conversion70–85%

This method dominates large-scale production, particularly in pulp and paper industries, due to its high throughput.

Aqueous and Gas-Phase Chlorine-Sodium Chlorite Systems

Aqueous Chlorine-Sodium Chlorite Reaction

Early ClO₂ generators mixed sodium chlorite (NaClO₂) solutions with aqueous chlorine, but excess chlorine led to undesirable byproducts like chlorate (ClO₃⁻):

2ClO2+HOCl+H2O2ClO3+3H++Cl2\text{ClO}2 + \text{HOCl} + \text{H}2\text{O} \rightarrow 2\text{ClO}_3^- + 3\text{H}^+ + \text{Cl}^-

Stoichiometric imbalances necessitated 200–300% excess chlorine, limiting utility in drinking water treatment.

Gas-Phase Vacuum System

Modern systems react gaseous chlorine with concentrated NaClO₂ under vacuum, achieving >95% purity. A gas ejector removes ClO₂ continuously, minimizing residual chlorine:

2NaClO2+Cl22ClO2+2NaCl2\text{NaClO}2 + \text{Cl}2 \rightarrow 2\text{ClO}_2 + 2\text{NaCl}

Table 3: Gas-Phase System Performance

ParameterValue
ClO₂ Concentration200–1000 mg/L
Residual Chlorine<5%
Reaction Time<2 seconds

This method is preferred in municipal water treatment for its safety and scalability.

pH-Adjusted Chlorine Dioxide Generation

Role of Hydrochloric Acid

Introducing HCl into chlorine solutions shifts equilibria to favor hypochlorous acid (HOCl) and molecular chlorine (Cl₂), enhancing ClO₂ yield:

HOClOCl+H+(pH<4)\text{HOCl} \leftrightarrow \text{OCl}^- + \text{H}^+ \quad (\text{pH} < 4)

Maintaining pH 2–3 optimizes the reaction between NaClO₂ and HOCl, reducing chlorate formation.

Comparative Analysis

Table 4: pH Impact on ClO₂ Yield

pHClO₂ Yield (%)Chlorate Formation (%)
2.095<1
3.0903
4.07510

Lower pH minimizes side reactions but requires precise acid dosing to avoid equipment corrosion .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for Dichlorine dioxide (Cl₂O₂), and how can experimental conditions be optimized to minimize decomposition?

  • Methodological Answer : Cl₂O₂ is synthesized via controlled reactions such as the acidification of chlorite ions (ClO₂⁻) with sulfuric acid or photolysis of chlorine dioxide (ClO₂) under UV light . To minimize decomposition, reactions should be conducted in dark, inert atmospheres (e.g., argon) at low temperatures (<0°C). Real-time monitoring using UV-Vis spectroscopy (absorption at 245–260 nm) helps track intermediate stability .

Q. What spectroscopic techniques are most effective for identifying and characterizing Cl₂O₂ in experimental settings?

  • Methodological Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies O-O and Cl-O stretching vibrations (observed at ~450 cm⁻¹ and ~650 cm⁻¹, respectively) .
  • UV-Vis Spectroscopy : Monitors electronic transitions in the 200–300 nm range, critical for detecting Cl₂O₂ in gas or solution phases .
  • Mass Spectrometry : Confirms molecular weight (102.9042 g/mol) and fragmentation patterns (e.g., ClO⁻ ions) .

Q. How does the stability of Cl₂O₂ compare to other chlorine oxides, and what factors influence its decomposition?

  • Methodological Answer : Cl₂O₂ is less stable than ClO₂ or Cl₂O₇ due to its radical nature and weak O-O bond (bond energy ~50 kJ/mol) . Decomposition pathways (e.g., Cl₂O₂ → Cl₂ + O₂) are accelerated by light, heat, or organic contaminants. Stability studies require controlled environments (e.g., cryogenic matrices) and kinetic modeling to quantify half-lives under varying conditions .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in Cl₂O₂’s structural and thermodynamic properties reported in experimental studies?

  • Methodological Answer : High-level ab initio calculations (e.g., CCSD(T)/aug-cc-pVTZ) predict bond distances (Cl-O ≈ 1.70 Å, O-O ≈ 1.43 Å) and thermodynamic parameters (ΔH°f ≈ 80 kJ/mol) with <0.01 Å accuracy . These methods reconcile experimental data from matrix-isolation IR studies and address contradictions in stability by simulating environmental effects (e.g., solvent interactions, temperature gradients) .

Q. What experimental strategies can address contradictions in Cl₂O₂’s reported reactivity with organic compounds during disinfection studies?

  • Methodological Answer : Conflicting data on chlorite (ClO₂⁻) by-product formation may arise from varying pH, organic substrate structures, or detection limits. Researchers should:

  • Use isotopically labeled Cl₂O₂ (e.g., ³⁶Cl) to track reaction pathways via LC-MS .
  • Conduct time-resolved kinetic studies with stopped-flow techniques to isolate primary vs. secondary reactions .
  • Compare results with computational models (e.g., DFT for transition-state analysis) .

Q. What mechanisms govern the UV-induced decomposition of Cl₂O₂, and how do they impact atmospheric chemistry models?

  • Methodological Answer : Under actinic UV (248 nm), Cl₂O₂ decomposes via two pathways:

  • Synchronous Concerted Mechanism : Direct cleavage into 2Cl + O₂ (dominant at high energy) .
  • Non-Synchronous Pathway : Stepwise dissociation via ClO· intermediates (observed in low-energy UV tails) .
    • These mechanisms inform atmospheric models by providing quantum yields (Φ ≈ 0.9–1.0) and rate constants for stratospheric ozone depletion cycles .

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